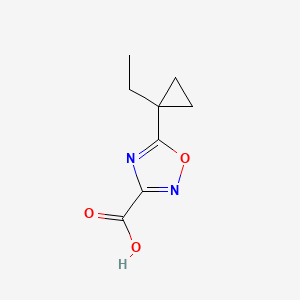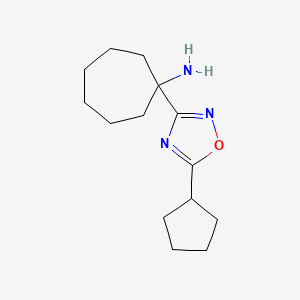
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine is a chemical compound that features a unique structure combining a cyclopentyl group, an oxadiazole ring, and a cycloheptanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of an acid catalyst.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction involving a suitable precursor.
Cycloheptanamine Formation: The final step involves the formation of the cycloheptanamine moiety, which can be achieved through a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cycloheptanamine derivatives.
科学的研究の応用
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine can be compared with other similar compounds, such as:
- 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine
- 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cyclooctan-1-amine
Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C14H23N3O/c15-14(9-5-1-2-6-10-14)13-16-12(18-17-13)11-7-3-4-8-11/h11H,1-10,15H2 |
InChIキー |
XRASMJNVWYIPFR-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



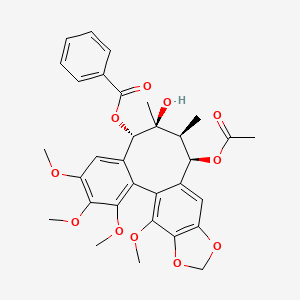


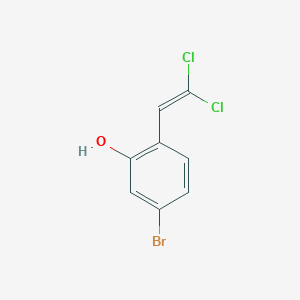
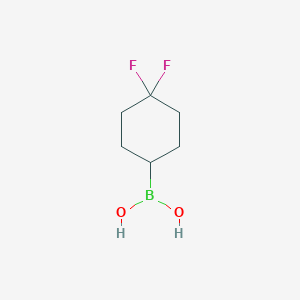

![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
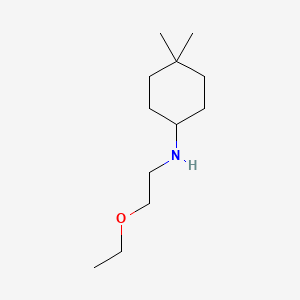
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
